![molecular formula C6H5ClN4 B15359980 6-chloro-1-methyl-1H-[1,2,3]triazolo[4,5-c]pyridine](/img/structure/B15359980.png)
6-chloro-1-methyl-1H-[1,2,3]triazolo[4,5-c]pyridine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
6-Chloro-1-methyl-1H-[1,2,3]triazolo[4,5-c]pyridine is a heterocyclic compound that features a triazole ring fused to a pyridine ring
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 6-chloro-1-methyl-1H-[1,2,3]triazolo[4,5-c]pyridine typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of 6-chloropyridine-3-carboxylic acid with hydrazine to form the corresponding hydrazide. This intermediate is then subjected to cyclization with methyl isocyanate to yield the desired triazolopyridine compound.
Industrial Production Methods: On an industrial scale, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of high-purity reagents, controlled temperatures, and efficient purification techniques such as recrystallization or chromatography.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the methyl group, leading to the formation of corresponding aldehydes or carboxylic acids.
Reduction: Reduction reactions can target the triazole ring, potentially converting it into a dihydrotriazole derivative.
Substitution: The chlorine atom in the compound can be substituted by various nucleophiles, such as amines or thiols, to form a wide range of derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophilic substitution reactions often employ reagents like sodium azide or primary amines under basic conditions.
Major Products:
Oxidation: Formation of 6-chloro-1-formyl-1H-[1,2,3]triazolo[4,5-c]pyridine.
Reduction: Formation of 6-chloro-1-methyl-1,2-dihydro-1H-[1,2,3]triazolo[4,5-c]pyridine.
Substitution: Formation of 6-amino-1-methyl-1H-[1,2,3]triazolo[4,5-c]pyridine.
科学研究应用
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor, particularly in the inhibition of kinases.
Medicine: Explored for its anticancer properties, with studies showing its ability to inhibit the growth of certain cancer cell lines.
Industry: Utilized in the development of agrochemicals and other specialty chemicals.
作用机制
The compound exerts its effects primarily through the inhibition of specific enzymes. For example, it has been shown to inhibit kinases by binding to the ATP-binding site, thereby blocking the phosphorylation of target proteins. This inhibition can lead to the disruption of cellular signaling pathways, ultimately resulting in the inhibition of cell proliferation and induction of apoptosis in cancer cells.
相似化合物的比较
6-Chloro-1-methyl-1H-[1,2,3]triazolo[4,5-c]pyridine can be compared with other triazolopyridine derivatives:
6-Chloro-1-methyl-1H-[1,2,3]triazolo[4,5-b]pyridine: Similar structure but different ring fusion, leading to variations in biological activity.
6-Chloro-1-methyl-1H-[1,2,3]triazolo[4,5-d]pyridine:
1-Methyl-1H-[1,2,3]triazolo[4,5-c]pyridine: Lacks the chlorine substituent, which can significantly alter its reactivity and biological activity.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties, making it a valuable compound for further research and development.
属性
分子式 |
C6H5ClN4 |
|---|---|
分子量 |
168.58 g/mol |
IUPAC 名称 |
6-chloro-1-methyltriazolo[4,5-c]pyridine |
InChI |
InChI=1S/C6H5ClN4/c1-11-5-2-6(7)8-3-4(5)9-10-11/h2-3H,1H3 |
InChI 键 |
QPTRPOAVWGNIMX-UHFFFAOYSA-N |
规范 SMILES |
CN1C2=CC(=NC=C2N=N1)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![2-[(2-amino-6-oxo-1H-purin-9-yl)methoxy]ethyl 2-amino-3-methylpentanoate](/img/structure/B15359900.png)
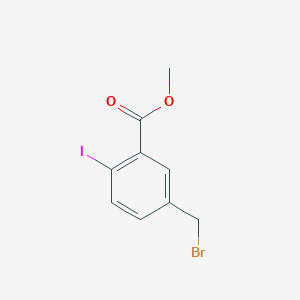
![6-Oxo-5,7-dihydropyrrolo[2,3-D]pyrimidine-2-sulfonic acid](/img/structure/B15359914.png)
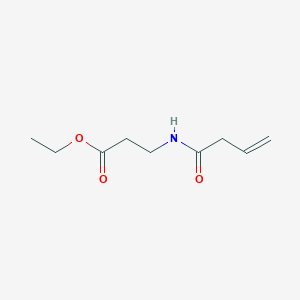

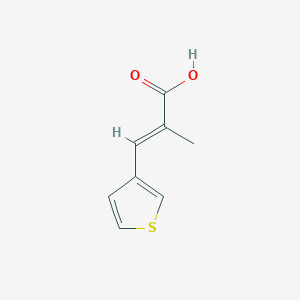
![Methyl 2-(tert-butoxycarbonylamino)-2-[3-(trifluoromethyl)-1-bicyclo[1.1.1]pentanyl]acetate](/img/structure/B15359929.png)
![Methyl 2-bromo-7-chloropyrazolo[1,5-A]pyrimidine-5-carboxylate](/img/structure/B15359936.png)
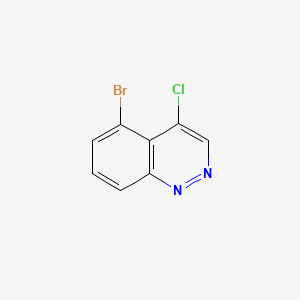
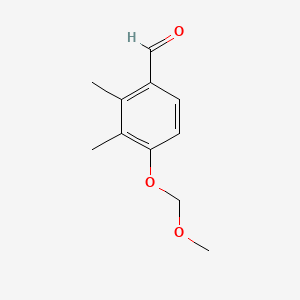
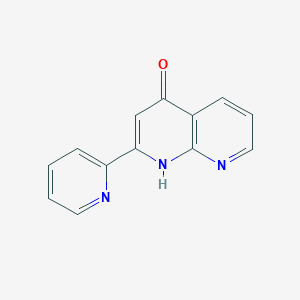
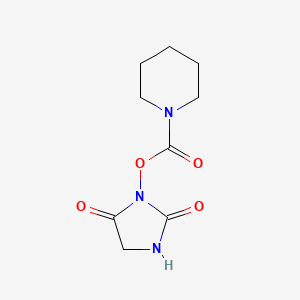
![n-(2-{[Tert-butyl(dimethyl)silyl]oxy}ethyl)phenylene-1,4-diamine](/img/structure/B15359964.png)

